

understanding the amphipathic nature of Dop-deda

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dop-deda
Cat. No.:	B12967271

[Get Quote](#)

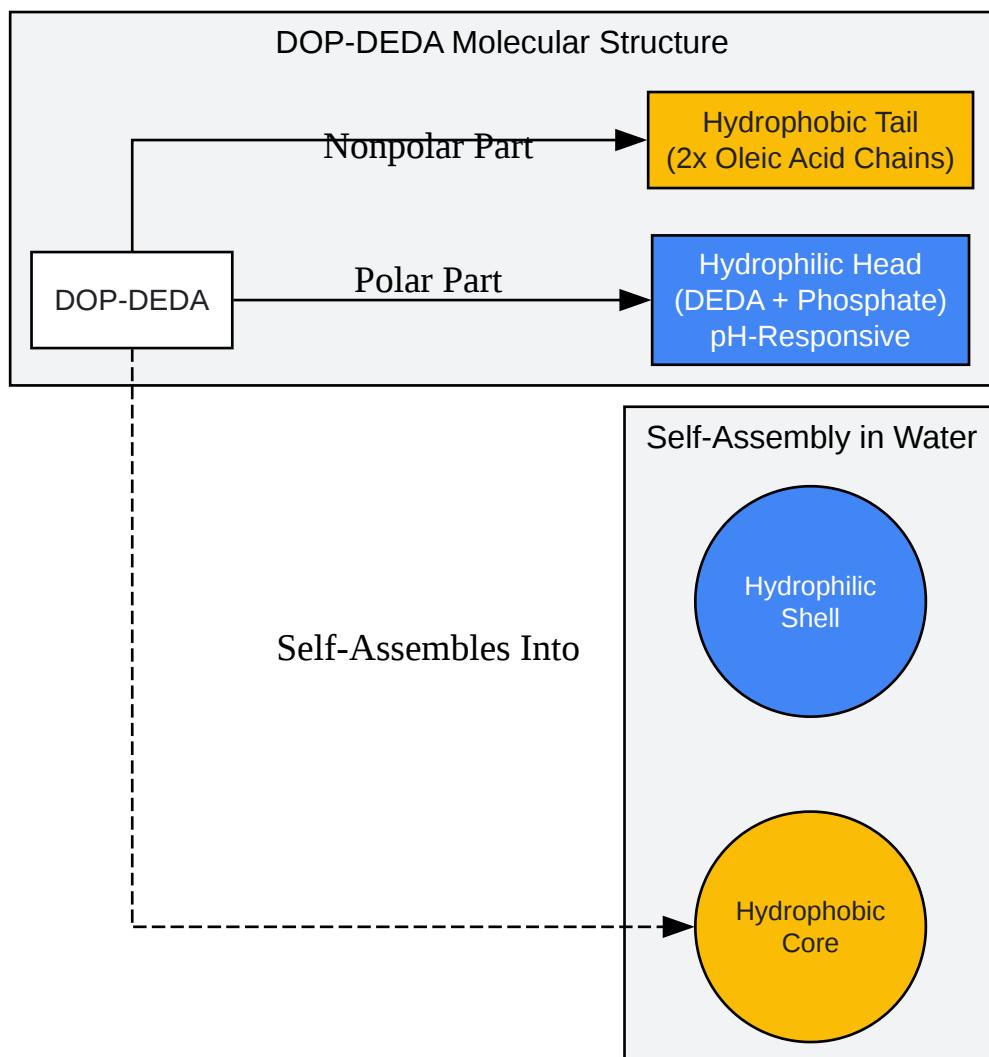
An in-depth technical guide on the amphipathic and pH-responsive nature of Dioleoylglycerophosphate-diethylenediamine (**DOP-DEDA**), a charge-reversible lipid derivative designed for advanced drug delivery applications.

Executive Summary

Dioleoylglycerophosphate-diethylenediamine (**DOP-DEDA**) is a novel, synthetic, charge-reversible lipid derivative engineered for the formulation of lipid nanoparticles (LNPs)[1][2]. Its structure is fundamentally amphipathic, comprising a hydrophobic dioleoyl backbone and a unique pH-responsive hydrophilic headgroup. This design allows **DOP-DEDA** to behave similarly to natural glycerophospholipids at physiological pH, conferring excellent stability to LNP formulations even without the use of polyethylene glycol (PEG)-lipids[1][2]. The key innovation of **DOP-DEDA** lies in its headgroup, which changes its net charge from nearly neutral at physiological pH to cationic in acidic environments. This property is critical for efficiently encapsulating anionic cargo like siRNA and mRNA during formulation and subsequently facilitating endosomal escape for cytosolic delivery within target cells[1]. This guide details the molecular characteristics, quantitative properties, experimental validation, and the mechanism of action of **DOP-DEDA** in drug delivery systems.

The Amphipathic Nature of DOP-DEDA

The amphipathic character of **DOP-DEDA** is central to its function, enabling self-assembly into lipid nanoparticles in aqueous environments. This nature arises from the distinct segregation of its molecular structure into two domains with opposing affinities for water.


- **Hydrophobic Domain:** The nonpolar tail of **DOP-DEDA** is composed of two unsaturated oleic acid chains attached to a glycerol backbone. These long hydrocarbon chains are highly hydrophobic and are responsible for driving the molecule's self-assembly to minimize contact with water, forming the core of the resulting nanoparticle.
- **Hydrophilic Domain:** The polar headgroup consists of a diethylenediamine (DEDA) moiety connected to the glycerol backbone via a phosphate linker. This group is ionizable and highly interactive with water. Crucially, the DEDA portion contains amine groups that can be protonated or deprotonated depending on the ambient pH.

This molecular architecture allows **DOP-DEDA** to act as a surfactant, reducing surface tension and forming stable, organized structures like micelles or lipid bilayers when dispersed in an aqueous solution.

pH-Responsive Charge Reversal

A defining feature of **DOP-DEDA** is the pH-dependent charge of its headgroup. Unlike conventional ionizable lipids that are non-ionized at physiological pH, **DOP-DEDA**'s headgroup is ionized even at pH 7.4, with positive and negative charges offsetting each other to produce a near-zero net charge.

- **Acidic pH** (e.g., pH < 6.5): In the acidic environment of an endosome or during LNP formulation, the amine groups on the DEDA moiety become fully protonated. This results in a net positive charge (up to +2), which facilitates electrostatic interaction with negatively charged biomolecules like nucleic acids and promotes the disruption of endosomal membranes.
- **Physiological pH** (e.g., pH 7.4): The surface charge is almost neutral. This is advantageous for in-vivo applications, as it enhances the stability of the LNPs in circulation and reduces non-specific interactions.
- **Alkaline pH** (e.g., pH > 8.0): Under alkaline conditions, the headgroup is deprotonated, resulting in a net negative charge.

[Click to download full resolution via product page](#)

Caption: Logical relationship of **DOP-DEDA**'s amphipathic structure.

Quantitative Data on DOP-DEDA Based LNPs

The physicochemical properties of Lipid Nanoparticles (LNPs) formulated with **DOP-DEDA** have been characterized to establish their suitability for drug delivery. The data below is compiled from studies using a standard formulation of **DOP-DEDA**, dipalmitoylphosphatidylcholine (DPPC), and cholesterol.

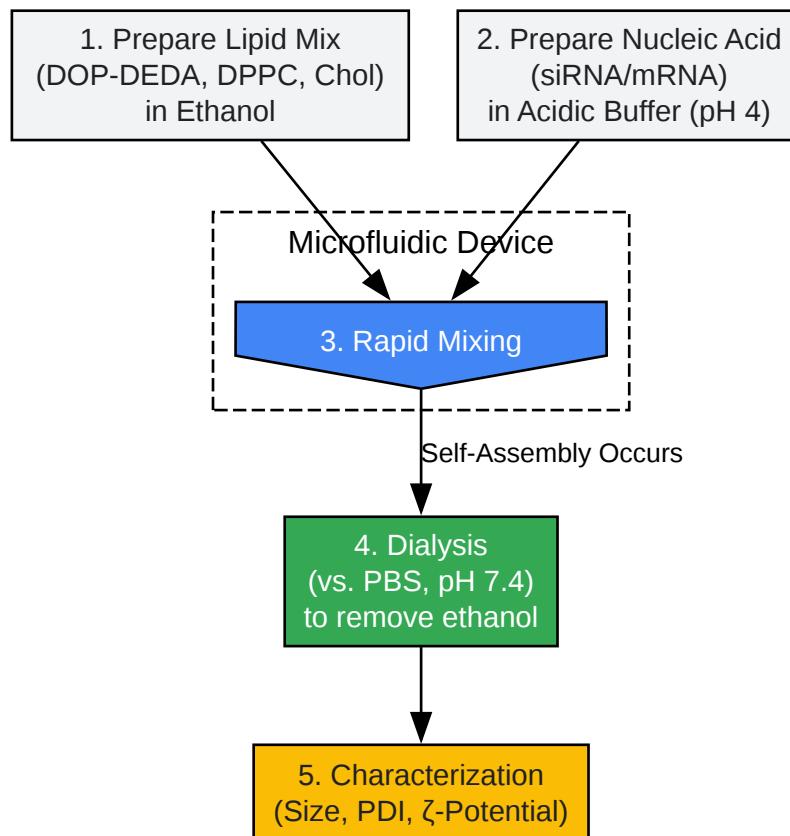
Parameter	Value	Conditions / Notes	Source
Particle Size (Diameter)	~100 nm	For siRNA-encapsulated LNPs.	
77 - 215 nm	For Bovine Serum Albumin (BSA) encapsulated LNPs.		
Polydispersity Index (Pdi)	< 0.100	Indicates a uniform and monodisperse particle population.	
LNP Composition (molar ratio)	45:10:45	DOP-DEDA / DPPC / Cholesterol. This formulation is stable without PEG-lipids.	
siRNA Encapsulation Efficiency	> 95%	Measured using RiboGreen® reagent.	
BSA Encapsulation Efficiency	14 - 35%	Dependent on total flow rate and lipid solution ratio during formulation.	
ζ -Potential (at pH 6.0)	Positive	Facilitates interaction with endosomal membrane.	
ζ -Potential (at pH 7.4)	Almost Neutral	Contributes to stability in physiological conditions.	
ζ -Potential (at pH 8.0)	Negative		

Experimental Protocols

LNP Formulation via Microfluidics

This protocol describes the preparation of nucleic acid-encapsulating **DOP-DEDA** LNPs using a microfluidic mixing device.

- Solution Preparation:


- Prepare a lipid solution by dissolving **DOP-DEDA**, DPPC, and cholesterol (e.g., at a 45:10:45 molar ratio) in an organic solvent such as ethanol.
- Prepare an aqueous solution containing the nucleic acid (siRNA or mRNA) buffered at an acidic pH (e.g., pH 4.0-5.0).

- Microfluidic Mixing:

- Load the lipid solution and the aqueous nucleic acid solution into separate syringes connected to a microfluidic mixing chip (e.g., a staggered herringbone micromixer).
- Pump the two solutions through the chip at a defined total flow rate and flow rate ratio. The rapid mixing of the organic and aqueous streams induces nanoprecipitation and self-assembly of the lipids around the nucleic acid cargo.

- Purification and Concentration:

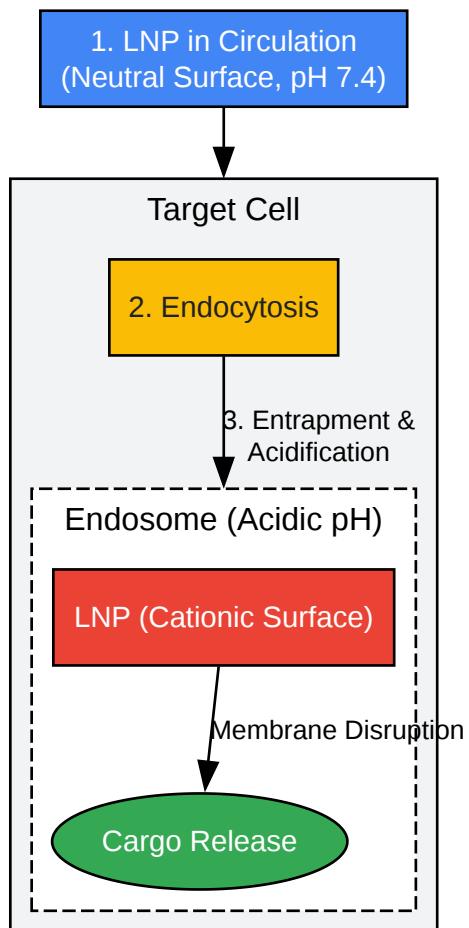
- The resulting LNP suspension is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the organic solvent and non-encapsulated material.
- The sample can be concentrated using centrifugal filter units if required.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **DOP-DEDA** LNP formulation.

Hemolysis Assay for Endosomal Escape Potential

This assay assesses the membrane-disruptive activity of **DOP-DEDA** LNPs in a pH-dependent manner, which serves as an indicator of their ability to escape from endosomes.


- Preparation of Red Blood Cells (RBCs): Isolate RBCs from fresh blood by centrifugation and wash them multiple times with saline or PBS. Resuspend the washed RBCs in buffers of varying pH (e.g., pH 6.0 and pH 7.4).
- Incubation: Add different concentrations of **DOP-DEDA** LNPs to the RBC suspensions.
- Controls:
 - Negative Control: RBCs incubated with buffer only (0% hemolysis).

- Positive Control: RBCs incubated with a lysis agent like Triton X-100 (100% hemolysis).
- Analysis: Incubate the mixtures for a set time (e.g., 1 hour) at 37°C. Centrifuge the samples to pellet intact RBCs.
- Quantification: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm). The percentage of hemolysis is calculated relative to the positive control. A significant increase in hemolysis at acidic pH compared to neutral pH indicates pH-dependent membrane disruption.

Mechanism of Action in Cellular Delivery

The amphipathic and pH-responsive properties of **DOP-DEDA** govern its mechanism for delivering cargo into the cell cytoplasm.

- Systemic Circulation: At physiological pH (7.4), the near-neutral surface of **DOP-DEDA** LNP minimizes non-specific interactions with blood components, providing stability.
- Cellular Uptake: The LNP are taken up by target cells through endocytosis. This process can be mediated by various pathways, including clathrin- and caveola-dependent endocytosis, and may be enhanced by the adsorption of proteins like apolipoprotein E3 (ApoE3) onto the LNP surface.
- Endosomal Entrapment: Following endocytosis, the LNP are enclosed within endosomes.
- pH-Triggered Endosomal Escape: As the endosome matures, its internal pH drops to acidic levels (pH 5.0-6.5). This acidification protonates the DEDA headgroup of **DOP-DEDA**, causing the LNP surface to become strongly cationic. This positive charge promotes electrostatic interactions with the anionic lipids of the endosomal membrane, leading to membrane destabilization and rupture.
- Cytosolic Release: The disruption of the endosomal membrane releases the encapsulated cargo (e.g., siRNA) into the cytoplasm, where it can engage with its target machinery (e.g., the RNA-induced silencing complex, RISC) to exert its therapeutic effect.

[Click to download full resolution via product page](#)

Caption: Cellular uptake and endosomal escape pathway of **DOP-DEDA** LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. Charge-reversible lipid derivative: A novel type of pH-responsive lipid for nanoparticle-mediated siRNA delivery [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [understanding the amphipathic nature of Dop-deda]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12967271#understanding-the-amphipathic-nature-of-dop-deda\]](https://www.benchchem.com/product/b12967271#understanding-the-amphipathic-nature-of-dop-deda)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com